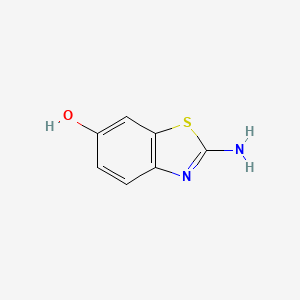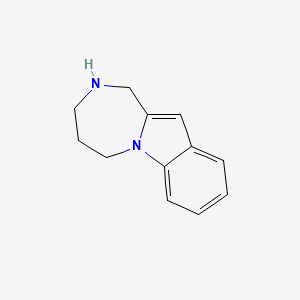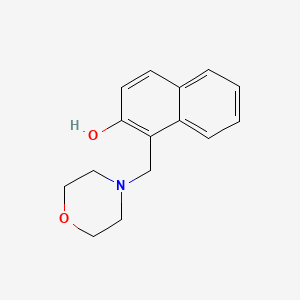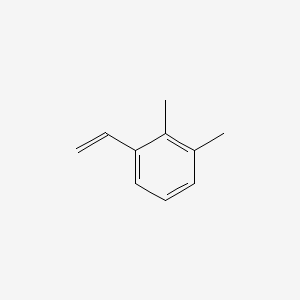
3-(3-アミノフェニル)-1,1-ジメチル尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-(3-Aminophenyl)-1,1-dimethylurea involves multiple steps, including the preparation of intermediates and the final reaction to form the target molecule. Synthesis methods can vary, focusing on optimizing yield, purity, and the efficiency of the process. While specific synthesis routes for 3-(3-Aminophenyl)-1,1-dimethylurea were not directly found, research on similar compounds provides insight into possible synthetic strategies that could be adapted for this compound. For example, the synthesis of related urea derivatives involves the reaction of amines with isocyanates or carbodiimides, suggesting a potential method for synthesizing 3-(3-Aminophenyl)-1,1-dimethylurea (Saikia et al., 2023).
Molecular Structure Analysis
The molecular structure of 3-(3-Aminophenyl)-1,1-dimethylurea can be analyzed using spectroscopic and crystallographic techniques. These analyses reveal the arrangement of atoms, the presence of functional groups, and the geometry of the molecule. Studies on similar compounds, like pyrimidine derivatives, utilize X-ray crystallography and DFT calculations to elucidate their structure, indicating that similar approaches could be applied to 3-(3-Aminophenyl)-1,1-dimethylurea to determine its precise molecular configuration (Barakat et al., 2015).
科学的研究の応用
グルコース感知
3-(3-アミノフェニル)-1,1-ジメチル尿素: は、グルコース検出のための非酵素的インピーダンス測定センサーの開発に用いられてきました。 これらのセンサーは、幅広い濃度のグルコースを選択的に検出できる機能化スクリーン印刷カーボン電極(SPCE)を用いています 。これらのセンサーの感度と特異性は、糖尿病の管理やさまざまな生物医学研究アプリケーションに役立ちます。
生物学的標識とタンパク質操作
この化合物はタンパク質と相互作用するため、生物学的標識やタンパク質操作に用いることができます。 これには、細胞プロセス内の追跡のためのタンパク質のタグ付け、およびタンパク質の機能と相互作用を研究するためのタンパク質の修飾が含まれます 。
治療開発
3-(3-アミノフェニル)-1,1-ジメチル尿素を含むボロン酸誘導体は、治療開発の可能性を探られています。 さまざまな生物学的分子と相互作用する能力は、新規薬剤、特に糖タンパク質や酵素が関与する疾患を標的にする薬剤の開発につながります 。
分析方法
この化合物は、分析方法に使用されるマイクロパーティクルの構成要素でもあります。 これらのマイクロパーティクルは、さまざまなアッセイや診断ツールで使用でき、生物学的および化学物質の検出と測定を強化します 。
制御放出システム
製薬業界では、3-(3-アミノフェニル)-1,1-ジメチル尿素をポリマーに組み込み、インスリンの制御放出を実現できます。 このアプリケーションは、より一貫した治療効果を提供できる高度な薬物送達システムの開発に不可欠です 。
グリケート分子の電気泳動
この化合物はジオールと相互作用するため、グリケート分子の電気泳動に使用できます。 これは、糖尿病患者の長期的な血糖コントロールの重要なバイオマーカーであるグリコヘモグロビンの分析に特に役立ちます 。
作用機序
Target of Action
The primary target of 3-(3-Aminophenyl)-1,1-dimethylurea is the Folate Receptor Alpha (FolRα) . This receptor is a cell-surface glycoprotein that is overexpressed in certain types of cancers, including ovarian and endometrial cancers . The compound binds to FolRα with high affinity .
Mode of Action
3-(3-Aminophenyl)-1,1-dimethylurea interacts with its target by internalizing rapidly into target positive cells . It then releases a tubulin-targeting cytotoxin, 3-aminophenyl hemiasterlin . This cytotoxin has a reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .
Biochemical Pathways
The compound affects the biochemical pathways related to tubulin, a protein that is crucial for cell division . By targeting tubulin, the compound disrupts cell division, which can lead to cell death .
Pharmacokinetics
3-(3-Aminophenyl)-1,1-dimethylurea is stable in circulation with no change in its drug–antibody ratio for up to 21 days . It has a half-life of 6.4 days in mice . These properties suggest that the compound has good bioavailability.
Result of Action
The result of the compound’s action is significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . This suggests that the compound could be effective in treating cancers that overexpress FolRα.
Action Environment
The action of 3-(3-Aminophenyl)-1,1-dimethylurea can be influenced by environmental factors. For example, the presence of other drugs could potentially affect its efficacy. In one study, combination treatment with carboplatin or Avastin further increased the efficacy of the compound in xenograft models . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of other drugs in the patient’s system.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-aminophenyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCIMHCGCFGWJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192989 |
Source


|
| Record name | Urea, 3-(3-aminophenyl)-1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39938-79-9 |
Source


|
| Record name | Urea, 3-(3-aminophenyl)-1,1-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039938799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 3-(3-aminophenyl)-1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

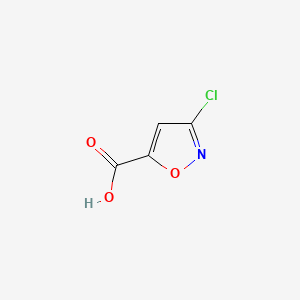
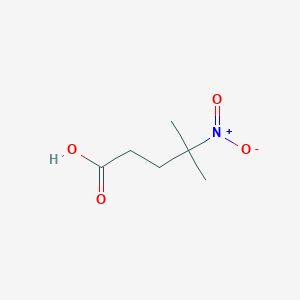
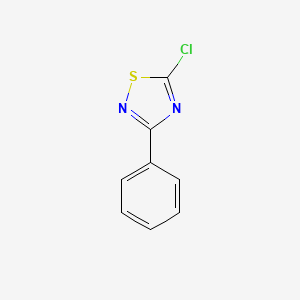

![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)





